5-(4-bromophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a trimethoxyphenyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the trimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using trimethoxybenzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-bromophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole: Lacks the bromophenyl group.
5-(4-chlorophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole: Contains a chlorophenyl group instead of a bromophenyl group.
5-(4-methylphenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole: Contains a methylphenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 5-(4-bromophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3/c1-28-19-14-13-18(22(29-2)23(19)30-3)24-26-20(15-7-5-4-6-8-15)21(27-24)16-9-11-17(25)12-10-16/h4-14H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQGCYGKPVBFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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